molecular formula C18H20N2O3S B3574350 N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide

N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide

Cat. No.: B3574350
M. Wt: 344.4 g/mol
InChI Key: GKJQSEGCYXOCIJ-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide is a chemical compound with the molecular formula C16H16N2OS It is known for its unique structure, which includes a benzamide core substituted with dimethylphenyl and dimethoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
  • N-[(3,5-dimethylphenyl)carbamothioyl]acetamide
  • N-[(3,5-dimethylphenyl)carbamothioyl]butanamide

Uniqueness

N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-5-12(2)7-14(6-11)19-18(24)20-17(21)13-8-15(22-3)10-16(9-13)23-4/h5-10H,1-4H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJQSEGCYXOCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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